MePPEP MePPEP Reference standard
Brand Name: Vulcanchem
CAS No.: 1059188-74-7
VCID: VC21210898
InChI: InChI=1S/C26H25F3N2O2/c1-17(18-7-4-3-5-8-18)30-23-16-24(19-9-6-10-22(15-19)33-2)31(25(23)32)21-13-11-20(12-14-21)26(27,28)29/h3-15,17,23-24,30H,16H2,1-2H3/t17-,23-,24-/m1/s1
SMILES: CC(C1=CC=CC=C1)NC2CC(N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC
Molecular Formula: C26H25F3N2O2
Molecular Weight: 454.5 g/mol

MePPEP

CAS No.: 1059188-74-7

Cat. No.: VC21210898

Molecular Formula: C26H25F3N2O2

Molecular Weight: 454.5 g/mol

Purity: >95%

* For research use only. Not for human or veterinary use.

MePPEP - 1059188-74-7

Specification

Description Reference standard
CAS No. 1059188-74-7
Molecular Formula C26H25F3N2O2
Molecular Weight 454.5 g/mol
IUPAC Name (3R,5R)-5-(3-methoxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one
Standard InChI InChI=1S/C26H25F3N2O2/c1-17(18-7-4-3-5-8-18)30-23-16-24(19-9-6-10-22(15-19)33-2)31(25(23)32)21-13-11-20(12-14-21)26(27,28)29/h3-15,17,23-24,30H,16H2,1-2H3/t17-,23-,24-/m1/s1
Standard InChI Key BPTDWRQYMMIHHK-UOKFIYJESA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)N[C@@H]2C[C@@H](N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC
SMILES CC(C1=CC=CC=C1)NC2CC(N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC
Canonical SMILES CC(C1=CC=CC=C1)NC2CC(N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator